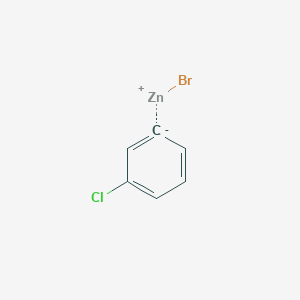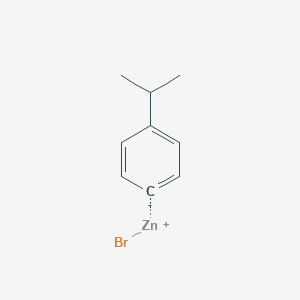
2-Octylzinc bromide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Octylzinc bromide is an organozinc compound with the chemical formula C₈H₁₇BrZn. It is a member of the organozinc family, which are organometallic compounds containing carbon-zinc bonds. These compounds are known for their utility in organic synthesis, particularly in the formation of carbon-carbon bonds. This compound is typically used as a reagent in various organic reactions due to its reactivity and ability to introduce the octyl group into molecules.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 2-Octylzinc bromide can be synthesized through the reaction of 2-octyl bromide with zinc metal in the presence of a suitable solvent such as tetrahydrofuran (THF). The reaction is typically carried out under an inert atmosphere to prevent oxidation and moisture interference. The general reaction is as follows:
2-Octyl bromide+Zinc→2-Octylzinc bromide
Industrial Production Methods: In an industrial setting, the preparation of this compound involves similar principles but on a larger scale. The process may include the use of more sophisticated equipment to ensure the purity and consistency of the product. Techniques such as continuous flow reactors and advanced purification methods are employed to achieve high yields and quality.
Analyse Chemischer Reaktionen
Types of Reactions: 2-Octylzinc bromide undergoes various types of reactions, including:
Substitution Reactions: It can react with electrophiles to substitute the bromide ion with other functional groups.
Addition Reactions: It can add to carbonyl compounds to form alcohols.
Transmetalation Reactions: It can transfer the octyl group to other metals, such as palladium or nickel, in cross-coupling reactions.
Common Reagents and Conditions:
Electrophiles: Aldehydes, ketones, and halides.
Catalysts: Palladium, nickel, and copper catalysts are commonly used in cross-coupling reactions.
Solvents: Tetrahydrofuran (THF), diethyl ether, and other non-polar solvents.
Major Products:
Alcohols: Formed from the addition to carbonyl compounds.
Coupled Products: Formed from cross-coupling reactions with organic halides.
Wissenschaftliche Forschungsanwendungen
2-Octylzinc bromide has a wide range of applications in scientific research:
Chemistry: Used in the synthesis of complex organic molecules, particularly in the formation of carbon-carbon bonds.
Biology: Employed in the modification of biomolecules for research purposes.
Medicine: Investigated for its potential in drug synthesis and development.
Industry: Utilized in the production of fine chemicals and materials.
Wirkmechanismus
The mechanism of action of 2-octylzinc bromide involves the formation of a carbon-zinc bond, which is highly polarized. This polarization makes the carbon atom nucleophilic, allowing it to react with electrophiles. The zinc atom can also coordinate with other ligands, facilitating various reactions. The molecular targets and pathways involved depend on the specific reaction and the nature of the electrophile.
Vergleich Mit ähnlichen Verbindungen
- Diethylzinc (C₂H₅)₂Zn
- Diphenylzinc (C₆H₅)₂Zn
- Zinc chloride (ZnCl₂)
Comparison: 2-Octylzinc bromide is unique due to its specific alkyl group, which imparts different reactivity and selectivity compared to other organozinc compounds. For example, diethylzinc is more volatile and less selective, while diphenylzinc is used for different types of coupling reactions. Zinc chloride, on the other hand, is not an organozinc compound but is used as a catalyst in various organic reactions.
Eigenschaften
IUPAC Name |
bromozinc(1+);octane |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17.BrH.Zn/c1-3-5-7-8-6-4-2;;/h3H,4-8H2,1-2H3;1H;/q-1;;+2/p-1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CTZSCTWHHRJEAL-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC[CH-]C.[Zn+]Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17BrZn |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![2-[3,6-bis[[(2S)-3-carboxy-2-[[(2S)-2-[[(2S)-4-carboxy-2-[[(2S)-3-carboxy-2-(phenylmethoxycarbonylamino)propanoyl]amino]butanoyl]amino]-3-methylbutanoyl]amino]propanoyl]amino]xanthen-10-ium-9-yl]benzoate](/img/structure/B6303092.png)





